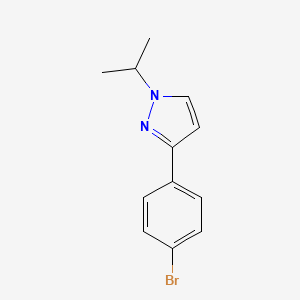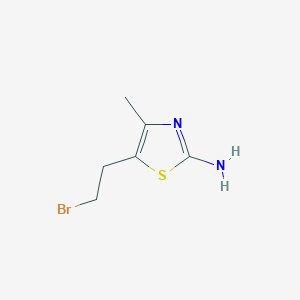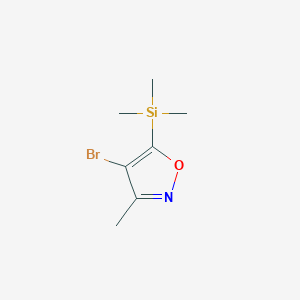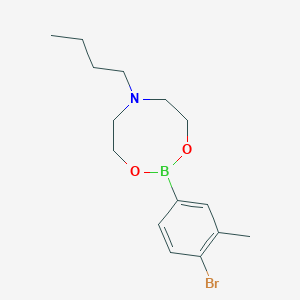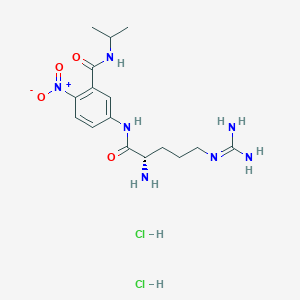
H-L-Arg-anbaipr 2hcl
Vue d'ensemble
Description
H-L-Arg-anbaipr dihydrochloride, also known as arginine-5-amino-2-nitrobenzoic acid isopropylamide dihydrochloride, is a chemical compound with the molecular formula C16H27Cl2N7O4 and a molecular weight of 452.3 g/mol. This compound is primarily used in scientific experiments and has gained significant attention in recent years due to its unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-L-Arg-anbaipr dihydrochloride involves the reaction of arginine with 5-amino-2-nitrobenzoic acid isopropylamide under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of H-L-Arg-anbaipr dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to maintain consistency and purity of the final product. The production process is optimized to ensure high yield and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
H-L-Arg-anbaipr dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different nitro derivatives, while reduction can produce amino derivatives .
Applications De Recherche Scientifique
H-L-Arg-anbaipr dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving arginine metabolism and its role in biological systems.
Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of H-L-Arg-anbaipr dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its interaction with arginine-related pathways, influencing various biological processes such as cell division, wound healing, and immune response . The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure allows it to interact with multiple targets, enhancing its versatility .
Comparaison Avec Des Composés Similaires
H-L-Arg-anbaipr dihydrochloride can be compared with other similar compounds, such as:
H-L-Arg-pNA dihydrochloride: Another arginine derivative with similar applications but different chemical properties.
H-L-Arg-AMC dihydrochloride: Used in similar research applications but with distinct structural differences.
H-L-Ala-pNA dihydrochloride: An alanine derivative with comparable uses in scientific research.
The uniqueness of H-L-Arg-anbaipr dihydrochloride lies in its specific structure, which allows for unique interactions and applications in various fields .
Propriétés
IUPAC Name |
5-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-2-nitro-N-propan-2-ylbenzamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N7O4.2ClH/c1-9(2)21-14(24)11-8-10(5-6-13(11)23(26)27)22-15(25)12(17)4-3-7-20-16(18)19;;/h5-6,8-9,12H,3-4,7,17H2,1-2H3,(H,21,24)(H,22,25)(H4,18,19,20);2*1H/t12-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEZTIATXYGZJU-LTCKWSDVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)NC(=O)C(CCCN=C(N)N)N)[N+](=O)[O-].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)NC(=O)[C@H](CCCN=C(N)N)N)[N+](=O)[O-].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27Cl2N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


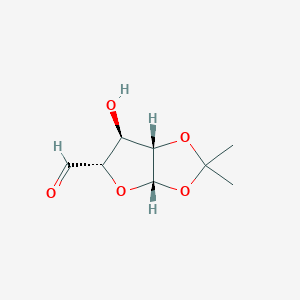
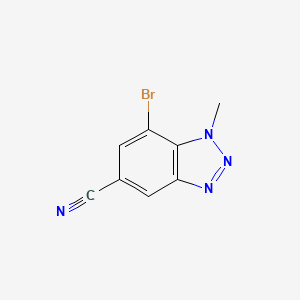
![2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1528171.png)

![tert-Butyl 4-[(pyridin-4-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B1528174.png)
![N-BOC-4-[1,3]dithian-4-hydroxy piperidine](/img/structure/B1528175.png)


